molecular formula C9H7BrN2 B11884394 3-Bromo-8-methyl-1,6-naphthyridine

3-Bromo-8-methyl-1,6-naphthyridine

Cat. No.: B11884394
M. Wt: 223.07 g/mol
InChI Key: OVMIDLVMUSWNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a bromine atom at the 3rd position and a methyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 8-methyl-1,6-naphthyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-8-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and the naphthyridine core play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances the compound’s potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

3-bromo-8-methyl-1,6-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2-5H,1H3

InChI Key

OVMIDLVMUSWNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=CC(=CN=C12)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.